L-Arginine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine monohydrate is a naturally occurring amino acid that plays a crucial role in various physiological processes. It is a semi-essential amino acid, meaning that while the body can produce it, supplementation may be necessary under certain conditions such as illness or stress. L-Arginine is involved in protein synthesis and serves as a precursor for nitric oxide, a molecule essential for blood flow regulation, mitochondrial function, and cellular communication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Arginine monohydrate can be synthesized through several methods. One common approach involves the fermentation of carbohydrates using specific bacterial strains that produce L-Arginine. Another method includes the chemical synthesis from L-ornithine and L-aspartate, where L-ornithine is first converted to L-citrulline, which is then transformed into L-Arginine .
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. This process involves the use of genetically modified bacteria that can efficiently convert substrates like glucose into L-Arginine. The fermentation broth is then subjected to various purification steps, including crystallization, to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine monohydrate undergoes several types of chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form nitric oxide and citrulline.
Reduction: It can be reduced to form agmatine, a compound involved in cellular signaling.
Substitution: L-Arginine can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and nitric oxide synthase enzymes.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and anhydrides are often employed
Major Products
- Various arginine derivatives from substitution reactions .
Nitric oxide and citrulline: from oxidation.
Agmatine: from reduction.
Wissenschaftliche Forschungsanwendungen
L-Arginine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various compounds.
Biology: Plays a role in cell signaling and immune response.
Medicine: Used in the treatment of cardiovascular diseases, erectile dysfunction, and wound healing.
Industry: Employed in the formulation of dietary supplements and pharmaceuticals
Wirkmechanismus
L-Arginine monohydrate exerts its effects primarily through the production of nitric oxide. Nitric oxide is synthesized from L-Arginine by the enzyme nitric oxide synthase. This molecule then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP acts as a secondary messenger, causing vasodilation and improved blood flow. Additionally, L-Arginine is involved in protein synthesis and the urea cycle, which helps in the detoxification of ammonia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: Precursor to L-Arginine in the urea cycle.
L-Lysine: An essential amino acid with similar structural properties
Uniqueness
L-Arginine monohydrate is unique due to its dual role in protein synthesis and nitric oxide production. Unlike L-Citrulline and L-Ornithine, L-Arginine directly contributes to the synthesis of nitric oxide, making it particularly valuable in cardiovascular health and athletic performance .
Eigenschaften
CAS-Nummer |
81200-79-5 |
---|---|
Molekularformel |
C6H16N4O3 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |
InChI-Schlüssel |
JVDHWXLTNDKLIZ-WCCKRBBISA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O |
Kanonische SMILES |
C(CC(C(=O)O)N)CN=C(N)N.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.